molecular formula C15H10ClF3O B1327595 3-(4-Chlorophenyl)-3',4',5'-trifluoropropiophenone CAS No. 898788-51-7

3-(4-Chlorophenyl)-3',4',5'-trifluoropropiophenone

Cat. No. B1327595
M. Wt: 298.68 g/mol
InChI Key: WEAMBDUQMHMWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-3',4',5'-trifluoropropiophenone is a synthetic compound with a wide range of applications in scientific research. It is a halogenated phenyl compound that has been used in a variety of laboratory experiments, including those related to biochemistry and physiology. This compound has been studied for its potential uses in drug development, but its most common applications have been in the field of laboratory research.

Scientific Research Applications

Spectroscopic and Quantum Chemical Studies

Research has been conducted on the molecular geometry and chemical reactivity of similar compounds to 3-(4-Chlorophenyl)-3',4',5'-trifluoropropiophenone, focusing on their spectral analysis and quantum chemical studies. These studies include synthesizing and analyzing the molecular structure using techniques like FT-IR, NMR, and X-ray diffraction, along with computational calculations (Satheeshkumar et al., 2017).

Optical and Dielectric Properties

The effects of internal linkage groups of similar fluorinated compounds on optical and dielectric properties have been studied. This research is crucial in understanding how different chemical groups affect the properties of materials, potentially leading to applications in material science and engineering (Jang et al., 2007).

Molecular Docking and Biological Activity

Studies involving molecular docking and quantum chemical calculations have been conducted on similar compounds. These studies focus on understanding the biological activity of these compounds, which is important for potential pharmaceutical applications (Viji et al., 2020).

Structure and Dynamics Studies

Research on the structure and dynamics of crystals containing similar molecules has been conducted using techniques like nuclear quadrupole resonance and nuclear magnetic resonance. This research provides insights into the physical properties of these compounds (Nakayama et al., 1995).

Antipathogenic Activity

The antipathogenic activity of new thiourea derivatives of similar compounds has been explored. This research is significant in developing new antimicrobial agents with specific properties (Limban et al., 2011).

properties

IUPAC Name

3-(4-chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O/c16-11-4-1-9(2-5-11)3-6-14(20)10-7-12(17)15(19)13(18)8-10/h1-2,4-5,7-8H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAMBDUQMHMWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644502
Record name 3-(4-Chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-3',4',5'-trifluoropropiophenone

CAS RN

898788-51-7
Record name 3-(4-Chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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